Tetracyclic quinolone No. 5290

Antimicrobial resistance Staphylococcus aureus Minimum inhibitory concentration

Tetracyclic quinolone No. 5290 (7-FMMM-TQC) is a structurally unique fluoroquinolone featuring a thiazolo[3,2-a]quinoline core with an N-methyliminomethano bridge. It delivers a consistent MIC of 0.05 μg/mL against both quinolone-susceptible and resistant S. aureus strains, outperforming norfloxacin and ciprofloxacin. Its high and sustained intracellular accumulation (2.47 μg/mg dry cell), unaffected by CCCP, makes it an indispensable reference for dissecting efflux-independent resistance mechanisms and benchmarking novel antibacterials.

Molecular Formula C19H19FN4O3S
Molecular Weight 402.4 g/mol
CAS No. 132305-67-0
Cat. No. B1228461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracyclic quinolone No. 5290
CAS132305-67-0
Synonyms7-fluoro-9,1-((N-methylimino)methano)-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo(3,2-a)quinoline-4-carboxylic acid
7-FMMM-TQC
9,1-methyliminomethano-7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo(3,2-a)quinoline-4-carboxylic acid
tetracyclic quinolone No. 5290
TQ No. 5290
Molecular FormulaC19H19FN4O3S
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C3C4=C2N(CC5=CSC(=C(C3=O)C(=O)O)N54)C)F
InChIInChI=1S/C19H19FN4O3S/c1-21-3-5-23(6-4-21)15-12(20)7-11-14-16(15)22(2)8-10-9-28-18(24(10)14)13(17(11)25)19(26)27/h7,9H,3-6,8H2,1-2H3,(H,26,27)
InChIKeyBYKFTGDYZYPUOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetracyclic Quinolone No. 5290 (CAS 132305-67-0): A Structurally Distinct Fluoroquinolone for Antibacterial Research


Tetracyclic quinolone No. 5290 (CAS 132305-67-0), also designated 7-FMMM-TQC or TQ No. 5290, is a synthetic fluoroquinolone antibacterial characterized by a unique tetracyclic thiazolo[3,2-a]quinoline core incorporating an N-methyliminomethano bridge [1]. Its molecular formula is C19H19FN4O3S with a molecular weight of 402.4 g/mol [2]. First reported in 1991, this compound was developed as part of a series of tetracyclic quinolones designed to overcome resistance to earlier-generation fluoroquinolones such as norfloxacin and ciprofloxacin [3].

Why Tetracyclic Quinolone No. 5290 Cannot Be Interchanged with Standard Fluoroquinolones or Other Tetracyclic Analogs


Tetracyclic quinolones are not a homogenous class; subtle variations in the fused ring system and the nature of substituents at the 8-position profoundly affect antibacterial spectrum, resistance evasion, and efflux pump susceptibility [1]. While compounds like ofloxacin, norfloxacin, and ciprofloxacin share a common mechanism of action (DNA gyrase/topoisomerase IV inhibition), their efficacy against resistant Gram-positive isolates, particularly methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains, varies dramatically [2]. Even within the tetracyclic sub-class, analogs such as KB-5246 exhibit different accumulation and efflux profiles compared to No. 5290, underscoring that structural specificity, not just class membership, dictates performance [3]. Therefore, substituting No. 5290 with a generic fluoroquinolone or even another tetracyclic quinolone without rigorous side-by-side comparison risks invalidating experimental outcomes in antimicrobial susceptibility and resistance mechanism studies.

Quantitative Differentiation of Tetracyclic Quinolone No. 5290 Against Fluoroquinolone-Resistant Staphylococcus aureus


MIC of Tetracyclic Quinolone No. 5290 Against Norfloxacin- and Ciprofloxacin-Resistant S. aureus Strains

Tetracyclic quinolone No. 5290 demonstrates potent, retained activity against clinically isolated S. aureus strains exhibiting moderate resistance to norfloxacin and ciprofloxacin [1]. In a head-to-head comparison, the MIC of No. 5290 remained at 0.05 μg/mL for both quinolone-susceptible strains and 4 out of 5 norfloxacin- and ciprofloxacin-moderately resistant strains, whereas the comparators' MICs increased significantly against the resistant strains [1].

Antimicrobial resistance Staphylococcus aureus Minimum inhibitory concentration

Intracellular Uptake and Efflux Dynamics of Tetracyclic Quinolone No. 5290 in S. aureus

The superior activity of No. 5290 against resistant strains correlates with a high and sustained intracellular accumulation that is minimally affected by efflux mechanisms [1]. Quantitative uptake assays revealed that the accumulation of No. 5290 in a quinolone-susceptible S. aureus strain was 2.47 μg/mg dry cell, and crucially, this uptake was comparable in norfloxacin- and ciprofloxacin-moderately resistant strains [1]. Furthermore, treatment with the metabolic inhibitor carbonyl cyanide m-chlorophenylhydrazone (CCCP), which typically enhances fluoroquinolone accumulation by disabling efflux pumps, only slightly influenced No. 5290 uptake, indicating that efflux is an ineffective resistance strategy against this compound [1].

Bacterial efflux pumps Drug accumulation Quinolone resistance

Comparative Accumulation of Tetracyclic Quinolones: No. 5290 vs. KB-5246

Within the tetracyclic quinolone class, distinct accumulation behaviors exist. While direct accumulation data for No. 5290 is 2.47 μg/mg dry cell [1], its close analog KB-5246 has been shown to accumulate approximately 70-fold more than norfloxacin in S. aureus [2]. This cross-study comparison suggests that although both tetracyclic quinolones achieve high intracellular levels, the specific accumulation magnitude and the mechanisms governing it may differ, potentially due to variations in their core structures (thiazolo vs. oxazino fused systems) [3].

Drug accumulation Tetracyclic quinolone Staphylococcus aureus

Recommended Research Applications for Tetracyclic Quinolone No. 5290 Based on Quantitative Evidence


Investigating Efflux Pump-Independent Antibacterial Activity in S. aureus

Use No. 5290 as a reference compound to study antibacterial mechanisms that do not rely on efflux pump inhibition. Its high and sustained intracellular accumulation in both susceptible and resistant S. aureus strains, which is minimally affected by CCCP, makes it an ideal probe for dissecting alternative resistance pathways or validating new efflux pump inhibitors [1].

Establishing Baseline MICs for Fluoroquinolone-Resistant Staphylococcus aureus Panels

Employ No. 5290 to define the lower limit of achievable MICs against S. aureus clinical isolates with documented norfloxacin/ciprofloxacin resistance. With a consistent MIC of 0.05 μg/mL across a range of resistant phenotypes, it serves as a potent comparator for evaluating the efficacy of novel antibacterials targeting quinolone-resistant Gram-positive pathogens [1].

Comparative Analysis of Tetracyclic Quinolone Structure-Activity Relationships

Incorporate No. 5290 into a panel of tetracyclic quinolones (including KB-5246 and ofloxacin) for SAR studies. Its unique thiazolo[3,2-a]quinoline core with an N-methyliminomethano bridge provides a distinct structural scaffold for investigating how modifications to the fused ring system and 8-position substituents impact drug accumulation, efflux evasion, and activity against Gram-positive bacteria [2] [3].

Tool Compound for Validating Bacterial Uptake Assays

Utilize No. 5290 as a positive control in assays designed to measure fluoroquinolone accumulation in S. aureus. Its well-documented uptake value of 2.47 μg/mg dry cell and insensitivity to CCCP provide a reproducible benchmark for calibrating new methods or screening for uptake-enhancing adjuvants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetracyclic quinolone No. 5290

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.